molecular formula C10H14O2 B14731228 2-[(Pent-2-en-4-yn-1-yl)oxy]oxane CAS No. 5073-11-0

2-[(Pent-2-en-4-yn-1-yl)oxy]oxane

Cat. No.: B14731228
CAS No.: 5073-11-0
M. Wt: 166.22 g/mol
InChI Key: NJXUAHIAILUDOY-UHFFFAOYSA-N
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Description

2-[(Pent-2-en-4-yn-1-yl)oxy]oxane is a chemical compound with the molecular formula C10H16O2 It is characterized by the presence of an oxane ring and a pent-2-en-4-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pent-2-en-4-yn-1-yl)oxy]oxane can be achieved through several methods. One common approach involves the reaction of pent-2-en-4-yn-1-ol with oxirane in the presence of a base catalyst. The reaction typically occurs under mild conditions, with the base facilitating the opening of the oxirane ring and subsequent formation of the oxane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Pent-2-en-4-yn-1-yl)oxy]oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Pent-2-en-4-yn-1-yl)oxy]oxane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and cytotoxic properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(Pent-2-en-4-yn-1-yl)oxy]oxane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The oxane ring and pent-2-en-4-yn-1-yl group play crucial roles in determining the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pent-4-yn-1-yloxy)oxane
  • N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline

Uniqueness

2-[(Pent-2-en-4-yn-1-yl)oxy]oxane is unique due to its specific structural features, such as the oxane ring and the pent-2-en-4-yn-1-yl group.

Properties

CAS No.

5073-11-0

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-pent-2-en-4-ynoxyoxane

InChI

InChI=1S/C10H14O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h1,3,5,10H,4,6-9H2

InChI Key

NJXUAHIAILUDOY-UHFFFAOYSA-N

Canonical SMILES

C#CC=CCOC1CCCCO1

Origin of Product

United States

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